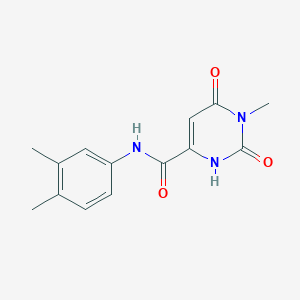

N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide

Description

N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is a pyrimidinecarboxamide derivative characterized by a 1,2-dihydropyrimidine core with a hydroxy group at position 6, a methyl group at position 1, and a carboxamide substituent at position 4 linked to a 3,4-dimethylphenyl moiety.

Properties

IUPAC Name |

N-(3,4-dimethylphenyl)-3-methyl-2,4-dioxo-1H-pyrimidine-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c1-8-4-5-10(6-9(8)2)15-13(19)11-7-12(18)17(3)14(20)16-11/h4-7H,1-3H3,(H,15,19)(H,16,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYSOQFIMWEEBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=O)N(C(=O)N2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide is C14H15N3O3, with a molecular weight of 273.29 g/mol. The structure features a pyrimidine ring substituted with a dimethylphenyl group and hydroxyl and carbonyl functionalities that contribute to its biological activity .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds exhibit significant activity against various cancer cell lines. For instance, the compound has been tested for its inhibitory effects on cell proliferation in leukemia models. The results showed that it effectively inhibited the growth of acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 µM and 1.2 µM, respectively .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MV4-11 | 0.3 | Inhibition of ERK1/2 phosphorylation |

| MOLM13 | 1.2 | Induction of G0/G1 cell cycle arrest |

Antitubercular Activity

The compound has also been evaluated for antitubercular properties. A study explored the synthesis and biological screening of various substituted pyrimidines for their activity against Mycobacterium tuberculosis. The findings indicated that certain modifications to the pyrimidine structure could enhance its efficacy against tuberculosis .

Enzyme Inhibition

This compound has been identified as an inhibitor of specific kinases involved in cellular signaling pathways. For example, it has shown promise in inhibiting MEK1/2 kinases, which are crucial in the MAPK/ERK signaling pathway associated with cell proliferation and survival .

Table 2: Enzyme Inhibition Profile

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| MEK1/2 | Competitive Inhibition | Otava Chemicals |

| ERK1/2 | Down-regulation | Otava Chemicals |

Case Study 1: Leukemia Treatment

In a controlled experiment, researchers administered varying concentrations of this compound to leukemia cell lines. The study demonstrated a dose-dependent inhibition of cell growth and significant changes in the expression levels of proteins associated with apoptosis and cell cycle regulation .

Case Study 2: Tuberculosis Drug Development

Another study focused on synthesizing a series of pyrimidine derivatives based on the structure of this compound. The derivatives were screened for antitubercular activity using standard microbiological methods. Results indicated that specific substitutions led to enhanced activity against resistant strains of Mycobacterium tuberculosis .

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key reactive sites (Figure 1):

-

6-Hydroxy group : A phenolic hydroxyl group capable of hydrogen bonding and oxidation.

-

2-Oxo group : A carbonyl group susceptible to nucleophilic attack or reduction.

-

Carboxamide group : A secondary amide with potential for hydrolysis or condensation.

Functional groups highlighted in the molecular structure

Figure 1: Reactive sites in N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide .

Oxidation Reactions

The 6-hydroxy group can undergo oxidation to form a quinone-like structure. Typical reagents include:

| Reagent | Conditions | Product |

|---|---|---|

| KMnO₄ | Acidic aqueous solution | 6-oxo derivative |

| O₂ (catalytic) | UV light | Radical-mediated oxidation |

Reduction Reactions

The 2-oxo group is reducible to a secondary alcohol:

| Reagent | Conditions | Product |

|---|---|---|

| NaBH₄ | Ethanol, 25°C | 2-hydroxy-1,2-dihydro derivative |

| H₂ (Pd/C catalyst) | High pressure | Saturated pyrimidine ring |

Amide Hydrolysis

The carboxamide group undergoes acid- or base-catalyzed hydrolysis:

| Conditions | Product |

|---|---|

| 6M HCl, reflux | Carboxylic acid + 3,4-dimethylaniline |

| NaOH (aq), 100°C | Sodium carboxylate + amine |

Substitution Reactions

Electrophilic aromatic substitution (EAS) is feasible at the 3,4-dimethylphenyl group due to its electron-donating methyl substituents. Example:

| Reagent | Position | Product |

|---|---|---|

| HNO₃/H₂SO₄ | Para to methyl | Nitro-substituted derivative |

Research Gaps and Challenges

While structural analogs suggest these pathways, direct experimental data for this compound remains limited. Key gaps include:

-

Kinetic studies on oxidation/reduction rates.

-

Catalytic systems for regioselective substitutions.

-

Stability under prolonged UV exposure.

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Pyrimidinecarboxamide Derivatives

Functional Group Analysis

- Hydroxy vs. Methoxy Groups : The target compound’s 6-hydroxy group contrasts with methoxy substituents in analogs (e.g., RN 421575-63-5). Hydroxy groups generally improve water solubility but may reduce metabolic stability, whereas methoxy groups enhance lipophilicity and electron-donating capacity .

- Substituent Position : The 3,4-dimethylphenyl group in the target compound versus 2,6-diethylphenyl (CAS 2409-26-9) highlights how substituent placement affects steric bulk. Diethyl groups in the latter may hinder binding to flat enzymatic pockets compared to dimethyl .

- Ring Saturation: The 1,2-dihydro configuration in the target compound versus tetrahydro analogs (e.g., RN 333767-85-4) influences conformational flexibility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,4-dimethylphenyl)-6-hydroxy-1-methyl-2-oxo-1,2-dihydro-4-pyrimidinecarboxamide, and how can purity be optimized?

- Methodology : The compound can be synthesized via multi-step condensation reactions. For example, describes a general approach for analogous pyrimidinecarboxamides using aminothienopyrimidine intermediates. Key steps include:

- Cyclocondensation of substituted pyrimidine precursors with 3,4-dimethylphenylamine.

- Purification via column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity.

- Validation by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., confirming the absence of unreacted starting materials) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

- Methodology :

- X-ray crystallography (e.g., as in ) resolves dihedral angles between the pyrimidine ring and substituents, confirming stereochemistry and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds).

- NMR : H and C NMR identify substituents (e.g., methyl groups at δ ~2.3 ppm, aromatic protons at δ ~6.8–7.5 ppm).

- FT-IR : Confirms carbonyl (C=O, ~1700 cm) and hydroxyl (O–H, ~3200 cm) functional groups .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodology :

- Enzyme inhibition assays : For example, acetylcholinesterase (AChE) inhibition ( ), using Ellman’s method with donepezil as a positive control.

- Cytotoxicity screening : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values.

- Antimicrobial testing : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced Research Questions

Q. How can computational modeling predict the binding affinity of this compound to biological targets, and what are key validation steps?

- Methodology :

- Molecular docking (AutoDock Vina or Schrödinger Suite) to simulate interactions with targets like AChE or kinase domains. Focus on hydrogen bonds with catalytic triads (e.g., Ser203 in AChE).

- MD simulations (GROMACS): Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC values and mutagenesis studies .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Case Example : If one study reports potent AChE inhibition (IC = 50 nM) and another shows no activity, consider:

- Purity discrepancies : Re-analyze compound batches via LC-MS to detect impurities (e.g., de-methylated byproducts).

- Assay conditions : Compare buffer pH (e.g., Tris vs. phosphate) and temperature effects on enzyme activity.

- Structural analogs : Test derivatives to isolate substituent-specific effects (e.g., 3,4-dimethylphenyl vs. 4-fluorophenyl groups) .

Q. How do polymorphic forms of this compound affect its physicochemical properties and bioactivity?

- Methodology :

- Crystallography : Identify polymorphs (e.g., monoclinic vs. orthorhombic) and compare hydrogen-bonding networks ( ).

- Solubility studies : Use shake-flask method in PBS (pH 7.4) to correlate crystal packing with dissolution rates.

- Dissolution-Permeation Assays : Franz cells to evaluate bioavailability differences between polymorphs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.